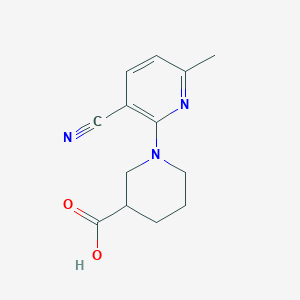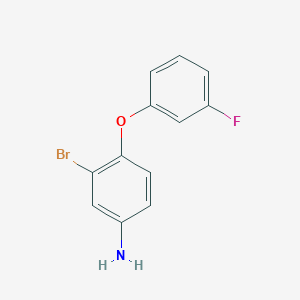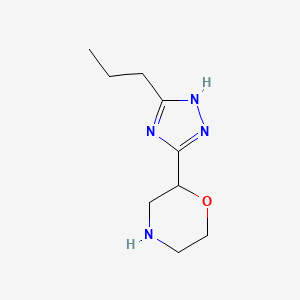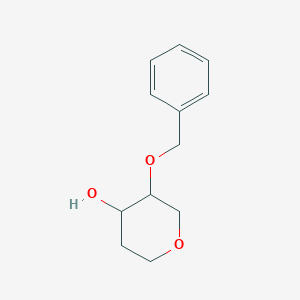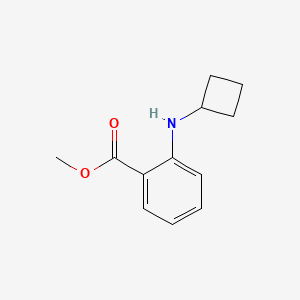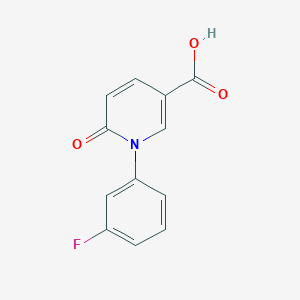
1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Vue d'ensemble
Description
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 3-Fluorophenylboronic acid and 3-Fluorophenylacetic acid are synthesized through various methods including amidation reactions .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like X-ray diffraction and Density Functional Theory (DFT). These methods help in understanding the conformation and stability of the molecules .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the use of these compounds as building blocks in organic synthesis. For instance, 3-Fluorophenylboronic acid has been used in palladium-catalyzed cross-couplings .Physical And Chemical Properties Analysis
Physical and chemical properties of similar compounds like 3-Fluorophenylboronic acid have been reported. For instance, it has a density of 1.3±0.1 g/cm3, boiling point of 271.4±42.0 °C at 760 mmHg, and a molar refractivity of 33.4±0.4 cm3 .Applications De Recherche Scientifique
Imaging and Diagnostic Applications
1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid and its derivatives show significant potential in the field of medical imaging and diagnostics. For instance:
Enhancing PET Imaging Sensitivity
Carbidopa, a structural relative, enhances the plasma and brain kinetics of 6-[18F]fluoro-L-DOPA, an analog used in PET scans for studying central dopaminergic systems. Carbidopa's administration increases the specificity and sensitivity of PET imaging without altering the influx rate constant of FDOPA from plasma to striatum, thus improving the detection of cerebral abnormalities (Hoffman et al., 1992).
Prostate Cancer Imaging
18F-DCFPyL, a prostate-specific membrane antigen–targeting radiotracer, shows promise in the localization of biochemical recurrence of prostate cancer. It's effective in detecting recurrent prostate cancer in a significant percentage of cases, demonstrating its potential as a reliable imaging agent in prostate cancer diagnosis (Rousseau et al., 2019).
Brain Tumor Imaging
1-Amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), labeled with 18F, is a novel, tumor-avid amino acid showing promise in tumor localization. It's particularly effective in differentiating tumor tissue from normal brain tissue, providing high-contrast images for accurate diagnosis (Shoup et al., 1999).
Breast Cancer Therapy Response Assessment
18F-fluciclovine PET/CT, utilizing 1-amino-3-fluorocyclobutane-1-carboxylic acid, is a viable method for assessing the response to neoadjuvant therapy in invasive breast cancers. The tracer's uptake changes correlate strongly with the reduction of tumor burden, indicating its potential as a reliable tool for evaluating treatment effectiveness (Ulaner et al., 2017).
Parkinson’s Disease Study
The use of 6-fluorodopa (6-FD) with PET imaging in subjects exposed to MPTP demonstrated subclinical damage to the nigrostriatal pathway. This provides direct evidence that dopaminergic impairment can exist without clinical deficits, offering a method for early detection and study of Parkinson’s disease and related disorders (Calne et al., 1985).
Renal Carcinoma Assessment
The synthetic l-leucine analog anti-1-amino-3-[18F]fluorocyclobutane-1-carboxylic acid (anti-[18F]FACBC) shows potential in evaluating amino acid transport into cells, aiding in the imaging of renal carcinoma. It offers a method for distinguishing renal papillary cell carcinoma from clear cell carcinoma, providing valuable insights for diagnosis and treatment planning (Schuster et al., 2009).
Safety And Hazards
Orientations Futures
Research on similar compounds is ongoing, with a focus on their potential biological activities. For instance, new derivatives of 1,2,4-triazole with the character of Schiff bases, derived from 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, have been synthesized and tested for their antimicrobial activity .
Propriétés
IUPAC Name |
1-(3-fluorophenyl)-6-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-9-2-1-3-10(6-9)14-7-8(12(16)17)4-5-11(14)15/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUHAIIRERZBGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=C(C=CC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



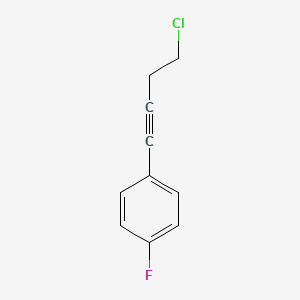

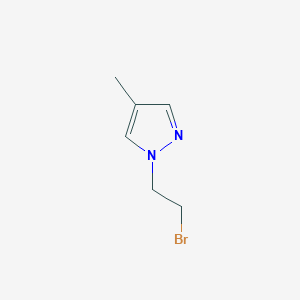
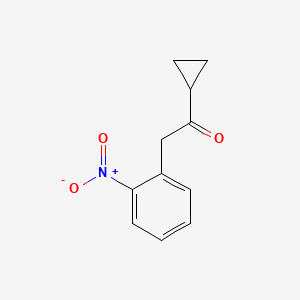
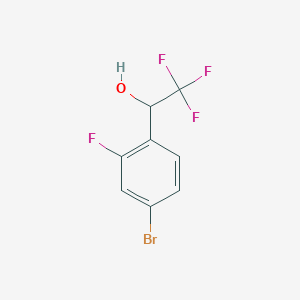
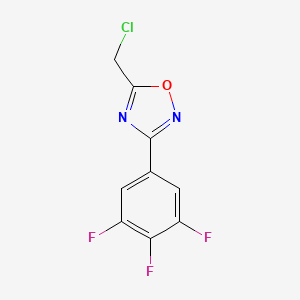
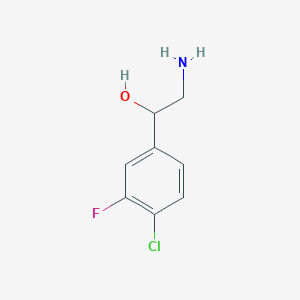
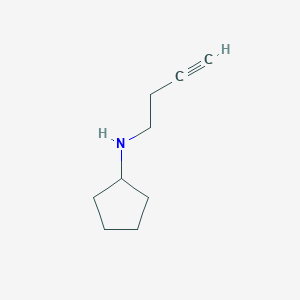
![1-[(1-Aminobutan-2-yl)oxy]-2-chlorobenzene](/img/structure/B1527216.png)
